molecular formula C14H20O2 B231467 Methyl 4-tert-butyl-2,6-dimethylbenzoate

Methyl 4-tert-butyl-2,6-dimethylbenzoate

Cat. No. B231467
M. Wt: 220.31 g/mol
InChI Key: RHIPVNBDRMEPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-tert-butyl-2,6-dimethylbenzoate, also known as methyl diisopropylphenylacetate, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is not well understood. However, it is believed to act as a substrate for cytochrome P450 enzymes in the liver, which leads to the production of reactive metabolites. These reactive metabolites can then bind to cellular proteins and cause cellular damage.

Biochemical And Physiological Effects

Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate has been shown to induce liver damage in animal studies. It has also been shown to inhibit the activity of certain enzymes in the liver. Additionally, it has been shown to induce oxidative stress and inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate in lab experiments is that it is a well-characterized compound with known properties. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic to cells and can induce cellular damage, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate. One area of research could be to investigate the mechanism of action in more detail to better understand how it induces cellular damage. Additionally, more studies could be conducted to investigate the potential use of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate as a biomarker for liver damage. Finally, more research could be conducted to investigate the potential use of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate as a standard in the analysis of environmental pollutants.
Conclusion:
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is a well-characterized compound that is widely used in scientific research. It is used as a reference compound for studying the mechanism of action of various drugs and as a model compound to investigate the metabolism of drugs in the liver. However, it can be toxic to cells and can induce cellular damage, which can complicate the interpretation of experimental results. There are several future directions for the study of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate, including investigating the mechanism of action in more detail, using it as a biomarker for liver damage, and using it as a standard in the analysis of environmental pollutants.

Scientific Research Applications

Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is widely used in scientific research as a reference compound for studying the mechanism of action of various drugs. It is also used as a model compound to investigate the metabolism of drugs in the liver. Additionally, it is used as a standard in the analysis of environmental pollutants.

properties

Product Name

Methyl 4-tert-butyl-2,6-dimethylbenzoate

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 4-tert-butyl-2,6-dimethylbenzoate

InChI

InChI=1S/C14H20O2/c1-9-7-11(14(3,4)5)8-10(2)12(9)13(15)16-6/h7-8H,1-6H3

InChI Key

RHIPVNBDRMEPRG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 g (0.26 moles) of 4-t-butyl-2,6-dimethylbenzoic acid in 250 ml methylene chloride was added 25 ml (0.34 mole) of thionyl chloride at 25° C. After stirring overnight at 25° C. the solvent and remaining thionyl chloride were evaporated in vacuo. The resulting white solid was dissolved in 50 ml tetrahydrofuran and added dropwise to 250 ml of methanol containing 2 ml of pyridine. After heating the reaction mixture to reflux for 30 minutes the solvents were evaporated in vacuo and the residue was dissolved in 200 ml ethyl acetate and 100 ml of water was added. The organic phase was separated and washed with 100 ml saturated aqueous sodium bicarbonate, 50 ml water and 25 ml brine; then dried over anhydrous magnesium sulfate and evaporated to an oil. The oil was distilled in vacuo at 104°-8° C. at 1.2 mm of mercury to obtain 43 g (81% yield) of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

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